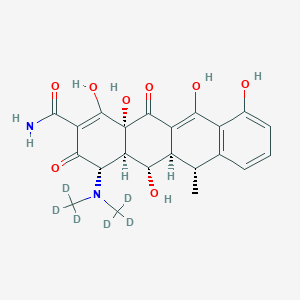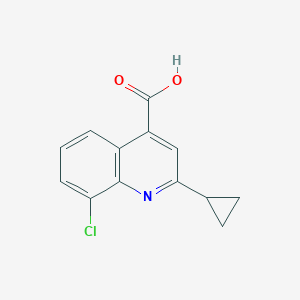![molecular formula C9H10N2O2S B13707679 Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thieno ring fused with a pyrazole ring, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate typically involves the Gewald reaction, which is a well-known method for the synthesis of thienopyrazoles. The key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is treated with sulfur and an active nitrile compound such as ethyl cyanoacetate in ethanol in the presence of a basic catalyst like piperidine . This reaction yields Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate can be compared with other thienopyrazole derivatives, such as:
Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate: A precursor in the synthesis of the desired compound.
Thieno[3,2-c]pyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
ethyl 5-methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)14-6-4-10-11-8(6)7/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
DKFXZAGHRHEOFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1NN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)


